Cas no 297149-33-8 (5-Nitro-1H-pyrazole-3-carbohydrazide)

5-Nitro-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a nitro-substituted pyrazole core with a carbohydrazide functional group. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate in the preparation of biologically active molecules. The nitro group enhances electrophilic properties, facilitating further derivatization, while the carbohydrazide moiety offers opportunities for condensation reactions, enabling the formation of hydrazones and other heterocyclic frameworks. Its well-defined chemical properties make it valuable for research in medicinal chemistry, where it may serve as a precursor for the development of novel therapeutic agents. The compound is typically handled under controlled conditions due to its potential sensitivity.
5-Nitro-1H-pyrazole-3-carbohydrazide structure
297149-33-8 structure
Product Name:5-Nitro-1H-pyrazole-3-carbohydrazide
CAS No:297149-33-8
MF:C4H5N5O3
MW:171.114199399948
MDL:MFCD03423259
CID:3058132
PubChem ID:135851189
Update Time:2025-10-21

5-Nitro-1H-pyrazole-3-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 5-Nitro-1H-pyrazole-3-carbohydrazide
    • MFCD03423259
    • SB86341
    • AKOS025395067
    • CS-0335980
    • AKOS000305662
    • 297149-33-8
    • DD-0719
    • 3-nitro-1H-pyrazole-5-carbohydrazide
    • MDL: MFCD03423259
    • Inchi: 1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8)
    • InChI Key: WNPZPLAIXATZIY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C([N+](=O)[O-])NN=1)NN

Computed Properties

  • Exact Mass: 171.03923904Da
  • Monoisotopic Mass: 171.03923904Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 130Ų

Experimental Properties

  • Melting Point: 179-180°

5-Nitro-1H-pyrazole-3-carbohydrazide Security Information

  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

5-Nitro-1H-pyrazole-3-carbohydrazide Pricemore >>

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Additional information on 5-Nitro-1H-pyrazole-3-carbohydrazide

Comprehensive Overview of 5-Nitro-1H-pyrazole-3-carbohydrazide (CAS No. 297149-33-8): Properties, Applications, and Research Insights

5-Nitro-1H-pyrazole-3-carbohydrazide (CAS 297149-33-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a nitro-substituted pyrazole derivative, it serves as a versatile intermediate for synthesizing bioactive molecules. The presence of both nitro and carbohydrazide functional groups enhances its reactivity, making it valuable for designing novel enzyme inhibitors and antimicrobial agents.

Recent studies highlight the compound’s potential in addressing global challenges such as antibiotic resistance and crop protection. Researchers are exploring its derivatives as candidates for next-generation pharmaceuticals, particularly in targeting inflammatory pathways and metabolic disorders. Its molecular stability and ease of functionalization align with the growing demand for sustainable chemistry solutions.

From a synthetic perspective, 5-Nitro-1H-pyrazole-3-carbohydrazide is synthesized via nitration reactions of pyrazole precursors, followed by hydrazide incorporation. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), a critical factor for preclinical studies. The compound’s solubility profile (moderate in polar solvents) further supports its utility in formulation development.

Industry trends reveal increasing searches for pyrazole-based drug discovery and nitroheterocycle applications, reflecting its relevance. Environmental considerations are also addressed through green synthesis methods, reducing waste generation. As regulatory agencies emphasize safer chemical alternatives, this compound’s low ecotoxicity data positions it favorably for industrial scaling.

Future directions include optimizing structure-activity relationships (SAR) for enhanced efficacy. Collaborative efforts between academia and biotech firms aim to unlock its potential in personalized medicine, leveraging computational tools like molecular docking. With patents filed for related analogs, 297149-33-8 remains a focal point in intellectual property discussions.

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